Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate typically involves the cyclization of amido-nitriles in the presence of a catalyst. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis protocols that ensure high yield and purity. These methods may include the use of advanced catalysts and optimized reaction conditions to facilitate large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tert-butylhydroperoxide (TBHP) for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles and electrophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzimidazole compounds .
Scientific Research Applications
Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: Utilized in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate include other substituted benzimidazoles, such as:
- 2-((1H-imidazol-1-yl)methyl)-6-substituted-5-fluoro-1H-benzo[d]imidazole
- 1,2,4-trisubstituted imidazoles
- 2,4-disubstituted NH-imidazoles
Uniqueness
What sets this compound apart from similar compounds is its specific substitution pattern, which can confer unique biological and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl5-chloro-2-methyl-1H-benzo[d]imidazole-6-carboxylate (CAS Number: 126436-19-9) is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant data and case studies.
- Molecular Formula: C₁₀H₉ClN₂O₂
- Molecular Weight: 224.64 g/mol
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. A study evaluating various benzimidazole compounds found that certain derivatives showed potent activity against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MIC) ranging from 32 µg/mL to >512 µg/mL depending on the substitution pattern. Specifically, the unsubstituted derivatives demonstrated higher potency compared to their methylated counterparts .
Compound | MIC (µg/mL) | Activity Type |
---|---|---|
Unsubstituted Derivative | 32 | Gram-positive bacteria |
Methylated Derivative | >512 | Gram-positive bacteria |
Anticancer Activity
Imidazoles, including this compound, have been studied for their anticancer properties. A review highlighted the antiproliferative effects of imidazole derivatives on various cancer cell lines, including melanoma and cervical cancer. Some compounds exhibited IC₅₀ values comparable to standard chemotherapeutics like sorafenib .
In vitro studies demonstrated that certain analogs of benzimidazole showed promising results against human cancer cell lines, suggesting that this compound may also possess similar properties. For instance, the IC₅₀ values for some imidazoles ranged from 16.1 µM to over 100 µM depending on the specific structure and substitution .
Anti-inflammatory Activity
The anti-inflammatory potential of benzimidazole derivatives has been documented in several studies. Compounds synthesized from benzimidazole frameworks were evaluated for their in vitro antioxidant activity and subsequently tested for anti-inflammatory effects. Selected compounds showed significant inhibition of inflammatory markers and were effective in reducing pain in animal models .
Case Studies
- Antimicrobial Evaluation : A study on various pyrazole derivatives indicated that compounds closely related to this compound exhibited strong antimicrobial activity with MIC values as low as 0.22 µg/mL against certain pathogens .
- Antitumor Activity : Research into imidazole derivatives revealed that specific structural modifications led to enhanced antiproliferative activity against multiple cancer cell lines. For example, modifications at the 5-position significantly influenced the cytotoxicity profiles of these compounds .
Properties
Molecular Formula |
C10H9ClN2O2 |
---|---|
Molecular Weight |
224.64 g/mol |
IUPAC Name |
methyl 6-chloro-2-methyl-1H-benzimidazole-5-carboxylate |
InChI |
InChI=1S/C10H9ClN2O2/c1-5-12-8-3-6(10(14)15-2)7(11)4-9(8)13-5/h3-4H,1-2H3,(H,12,13) |
InChI Key |
WENJHTPOOZSOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C(=C2)C(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.